2-hydrazinyl-1,5-dimethyl-1H-imidazole
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Overview
Description
2-Hydrazinyl-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-1,5-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diketones with hydrazine derivatives. The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1,5-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized imidazoles.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized imidazoles with different properties.
Scientific Research Applications
2-Hydrazinyl-1,5-dimethyl-1H-imidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-hydrazinyl-1,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with DNA synthesis, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
1,2-Dimethylimidazole: Similar structure but without the hydrazine group, leading to different chemical properties.
Hydrazinylimidazole: Contains the hydrazine group but may have different substitution patterns on the imidazole ring.
Uniqueness
Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in the field of chemistry .
Properties
IUPAC Name |
(1,5-dimethylimidazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-3-7-5(8-6)9(4)2/h3H,6H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSYBFJIKCAGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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